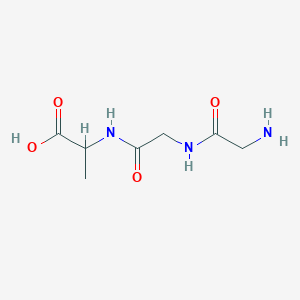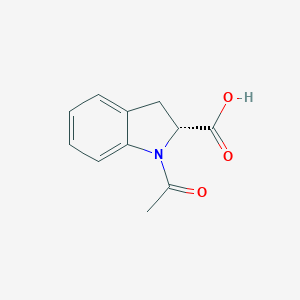
甘-甘-丙
描述
Synthesis Analysis
The synthesis of Gly-Gly-Ala and related peptides involves chemical ligation techniques, such as "alanine" ligation, which is crucial for preparing specific glycopeptide fragments. For instance, the chemical synthesis of the Ala(1)-Gly(28) glycopeptide domain demonstrates key steps including complex dodecasaccharide attachment, native chemical ligation, and selective desulfurization at the ligation site to reveal natural Ala(19) (Kan et al., 2009).
Molecular Structure Analysis
The molecular structure of peptides like Gly-Gly-Ala is often investigated using spectroscopy and theoretical calculations. Research on the elementary reaction coordinates of hydrogen abstraction by hydroxyl radicals from Gly and Ala residues provides insights into their structural changes upon conversion to radical forms, affecting peptide unfolding and reactivity (Owen et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of Gly-Gly-Ala involve interactions with metal ions, demonstrated by the synthesis of peptides containing the Ala-(HO)Gly-Ala sequence and their spectral and iron(III) holding properties. Such peptides form complexes with iron(III), indicating their potential for binding and stabilizing metal ions (Akiyama et al., 1992).
Physical Properties Analysis
The investigation into the physical properties of Gly-Gly-Ala and similar peptides often focuses on their structural confirmation in various states. Infrared multiple photon dissociation spectroscopy has confirmed that amide oxygen may serve as the protonation site for peptides, highlighting the importance of protonation sites in determining peptide structures, properties, and functions (Wu & McMahon, 2007).
Chemical Properties Analysis
The chemical properties of Gly-Gly-Ala are further elucidated through studies on polymers and copolymers that model biological structures like collagen. For example, the synthesis and structural investigation of poly(L-alanyl-L-prolyl-glycine) shed light on the peptide's solubility, aggregation, and potential to form structures resembling biological helices (Segal & Traub, 1969).
科学研究应用
发现甘-甘抑制剂可介导 5-氨基乙酰丙酸 (ALA) 的皮肤转运,从而增加其渗透率和在体外和小鼠皮肤模型中卟啉原 IX (PpIX) 的形成。这表明在皮肤病治疗和经皮给药中具有潜在的应用 (葉昱君, 1997); (葉昱君, 2008)。
丝-弹性蛋白样聚合物,包括甘-丙-甘-丙-甘-丝的序列,正在被开发用于控制药物和基因递送。这些聚合物以其精确的合成和生物相容性而著称,使其成为生物医学应用的有希望的材料 (Z. Megeed, J. Cappello, H. Ghandehari, 2002)。
氨基酸序列甘-丙-脯-亮已被确定为血小板整合素中的纤维蛋白原结合位点,表明其在抑制血小板聚集和凝块回缩中的作用。这一发现对理解和潜在治疗与血液凝结有关的疾病具有意义 (T. Gartner, D. Taylor, 1990)。
在蛋白质稳定性研究中,丙氨酸在 α-螺旋的内部位置的存在比甘氨酸更能稳定螺旋。此特性对于理解蛋白质折叠和稳定性至关重要,这在各种生物过程中和疾病中都是基础 (L. Serrano, J. Neira, J. Sancho, A. Fersht, 1992)。
甘-甘、丙-丙和甘-丙双(氨基酸)已在溶液和固态中使用核磁共振进行表征,有助于更深入地了解肽结构和行为 (G. Ballano, A. Jiménez, C. Cativiela, R. Claramunt, D. Sanz, I. Alkorta, J. Elguero, 2008)。
安全和危害
According to the safety data sheet for a similar compound, “Gly-Gly-Gly-Gly-Gly”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Gly-Gly-Ala, also known as Glycine-Alanine, is a tripeptide composed of two glycine and one alanine amino acids . The primary targets of this compound are the peptide bonds in proteins and enzymes. These bonds are crucial for maintaining the structure and function of proteins .
Mode of Action
The mode of action of Gly-Gly-Ala involves the formation of peptide bonds between the amino acids. The carboxyl group of one amino acid reacts with the amino group of another, resulting in the formation of an amide bond, also known as a peptide bond . This reaction results in the creation of a dipeptide or a larger polypeptide, depending on the number of amino acids involved .
Biochemical Pathways
The biochemical pathways affected by Gly-Gly-Ala primarily involve protein synthesis and degradation. The formation of peptide bonds is a critical step in protein synthesis, allowing for the creation of complex protein structures from individual amino acids . On the other hand, certain enzymes can catalyze the hydrolysis of these peptide bonds, leading to the breakdown of proteins into their constituent amino acids .
Result of Action
The result of Gly-Gly-Ala’s action is the formation or degradation of proteins. By participating in the formation of peptide bonds, Gly-Gly-Ala contributes to the synthesis of new proteins. Conversely, its presence can also lead to the breakdown of existing proteins into individual amino acids .
Action Environment
The action of Gly-Gly-Ala can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of peptide bonds, with a higher pH favoring bond formation . Additionally, factors such as temperature and the presence of other compounds can also influence the stability and efficacy of Gly-Gly-Ala.
属性
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQOOWAONKGYKQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315724 | |
| Record name | Glycylglycylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglycylalanine | |
CAS RN |
19729-30-7 | |
| Record name | Glycylglycylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19729-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylglycylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Gly-Gly-Ala?
A1: The molecular formula of Gly-Gly-Ala is C6H11N3O4. Its molecular weight is 189.17 g/mol.
Q2: Is there any spectroscopic data available for Gly-Gly-Ala?
A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to characterize Gly-Gly-Ala. These techniques provide information about the peptide's structure, conformation, and interactions with other molecules. For example, researchers have used solid-state NMR to analyze the local structure of a peptide containing the Gly-Gly-Ala sequence, derived from a flagelliform silk sequence of Nephila clavipes [].
Q3: How does the position of Gly-Gly-Ala within a larger peptide sequence influence its properties?
A: The position of Gly-Gly-Ala within a larger peptide sequence can significantly influence its properties. For example, in the flagelliform silk peptide (GPGGA)6G, the statistical distribution of torsion angles in sequences containing Gly-Gly-Ala (like Ala-Gly-Pro, Gly-Pro-Gly, etc.) was crucial for accurately modeling the peptide's structure []. Similarly, in the context of MHC class I antigen presentation, the positioning of a myristoylated Gly-Gly-Ala sequence is critical for recognition by specific T cell receptors [, ].
Q4: Are there any known instances where Gly-Gly-Ala acts as a recognition motif?
A: Yes, the sequence Gly-Gly-Ala has been identified as a potential recognition motif for certain enzymes. For example, research indicates that the viral endoprotease responsible for processing adenovirus proteins recognizes and cleaves at a consensus amino acid sequence of Gly-Gly-Ala []. This cleavage is crucial for the maturation and infectivity of the virus.
Q5: Have computational methods been used to study Gly-Gly-Ala?
A: Yes, computational chemistry and modeling techniques have been employed to study Gly-Gly-Ala-containing peptides. Molecular dynamics simulations have been used to understand the conformational preferences of Gly-Gly-Ala in different environments, including its interactions with water molecules and its role in peptide folding [, , ].
Q6: How do modifications to the Gly-Gly-Ala sequence affect its biological activity?
A: Modifications to the Gly-Gly-Ala sequence, even subtle ones, can drastically alter its biological activity. For instance, in studies focusing on T cell recognition of N-myristoylated peptides derived from the Simian Immunodeficiency Virus (SIV) Nef protein, substituting the second glycine or fourth isoleucine residue with alanine within the C14-Gly-Gly-Ala-Ile-Ser sequence abolished T cell recognition []. This highlights the importance of each residue in the Gly-Gly-Ala motif for its biological function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)




![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)






![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)